Novobiocin

Description

This compound is an antibiotic compound derived from Streptomyces niveus. It has a chemical structure similar to coumarin. This compound binds to DNA gyrase and blocks adenosine triphosphatase (ATPase) activity. (From Reynolds, Martindale The Extra Pharmacopoeia, 30th ed, p189) this compound sodium, a salt form of this compound, was initially approved in September 1964 and was indicated for the treatment of serious infections due to susceptible strains of Staphylococcus aureus when other less toxic antibiotics cannot be used. In 2009, the FDA determined this compound sodium was withdrawn from sale for reasons of safety or effectiveness.

This compound has been reported in Streptomyces, Streptomyces albidoflavus, and other organisms with data available.

This compound is an aminocoumarin antibiotic, produced by the actinomycete Streptomyces nivens, with antibacterial property. This compound, as well as other aminocoumarin antibiotics, inhibits bacterial DNA synthesis by targeting at the bacteria DNA gyrase and the related enzyme DNA topoisomerase IV. This antibiotic was used to treat infections by gram-positive bacteria.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and has 2 investigational indications.

An antibiotic compound derived from Streptomyces niveus. It has a chemical structure similar to coumarin. This compound binds to DNA gyrase, and blocks adenosine triphosphatase (ATPase) activity. (From Reynolds, Martindale The Extra Pharmacopoeia, 30th ed, p189)

See also: this compound Sodium (active moiety of).

Structure

3D Structure

Propriétés

IUPAC Name |

[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQPYGGHQPGBLI-KGSXXDOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1476-53-5 (mono-hydrochloride salt), 4309-70-0 (calcium salt) | |

| Record name | Novobiocin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3041083 | |

| Record name | Novobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Novobiocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, Sol in aq soln above pH 7.5. Practically insol in more acidic solns. Sol in acetone, ethyl acetate, amyl acetate, lower alcohols, pyridine., 9.66e-03 g/L | |

| Record name | Novobiocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01051 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NOVOBIOCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Novobiocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.3448 g/cu cm | |

| Record name | NOVOBIOCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow orthorhombic crystals from ethanol | |

CAS No. |

303-81-1 | |

| Record name | Novobiocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Novobiocin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Novobiocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01051 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Novobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Novobiocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOVOBIOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17EC19951N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOVOBIOCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Novobiocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152-156 °C (decomposes) | |

| Record name | NOVOBIOCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Novobiocin's Precision Strike: A Technical Guide to its Inhibition of DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate mechanism by which the aminocoumarin antibiotic, novobiocin, inhibits bacterial DNA gyrase. By targeting the enzyme's ATPase activity, this compound effectively halts DNA replication and transcription, leading to bacterial cell death. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action: Competitive Inhibition of GyrB ATPase Activity

This compound's primary mode of action is the potent and specific inhibition of bacterial DNA gyrase, a type II topoisomerase essential for maintaining DNA topology.[1][2][3][4][5][6] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for the nicking and ligation of DNA, while the GyrB subunit houses the ATPase domain that powers the enzyme's supercoiling activity.[1]

This compound specifically targets the GyrB subunit, acting as a competitive inhibitor of its ATPase function.[1][7] X-ray crystallography studies have revealed that this compound and ATP share overlapping binding sites within the N-terminal domain of GyrB.[1] By binding to this site, this compound physically obstructs the binding of ATP, thereby preventing the conformational changes required for DNA strand passage and the introduction of negative supercoils.[2][8] This ultimately leads to the cessation of DNA replication and transcription, proving fatal for the bacterium.[3]

The potency of this compound against DNA gyrase is considerable, often exhibiting greater efficacy than fluoroquinolones, which target a different site on the enzyme.[1]

Quantitative Inhibition Data

The inhibitory activity of this compound against DNA gyrase has been quantified through various in vitro assays. The following table summarizes key inhibition constants.

| Parameter | Organism/Enzyme | Value | Reference |

| IC₅₀ | E. coli DNA Gyrase | 0.48 ± 0.14 µM | [9] |

| IC₅₀ | E. coli DNA Gyrase | 26 nM | [10] |

| Kᵢ | Bacterial DNA Gyrase | ~10 nM | [11] |

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values can vary depending on the specific assay conditions, including ATP concentration and the source of the enzyme.

Visualizing the Mechanism and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action and a typical experimental workflow.

This compound's Mechanism of Action on DNA Gyrase

Caption: Competitive inhibition of DNA gyrase by this compound.

Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the inhibitory effect of this compound on DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, and the inhibition of this activity by this compound.

Materials:

-

Enzyme: Purified E. coli DNA gyrase (GyrA and GyrB subunits)

-

Substrate: Relaxed pBR322 plasmid DNA

-

Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[12]

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

-

Stop Solution/Loading Dye (2X GSTEB): 40% (w/v) sucrose, 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 0.5 mg/mL bromophenol blue.

-

This compound: Stock solution in DMSO or water.

-

Other: Chloroform/isoamyl alcohol (24:1), 1% agarose gel, Tris-borate-EDTA (TBE) buffer, ethidium bromide staining solution.

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into pre-chilled reaction tubes.

-

Inhibitor Addition: Add varying concentrations of this compound to the respective tubes. Include a "no inhibitor" control (with solvent) and a "no enzyme" control.

-

Enzyme Addition: Dilute the DNA gyrase in dilution buffer and add it to all tubes except the "no enzyme" control to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of 2X GSTEB and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel in TBE buffer. Run the gel at a constant voltage (e.g., 90V for 90 minutes) to separate the supercoiled and relaxed DNA topoisomers.

-

Visualization: Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light. The degree of supercoiling will be inversely proportional to the concentration of this compound.

DNA Gyrase ATPase Assay

This assay directly measures the ATP hydrolysis activity of DNA gyrase and its inhibition by this compound. A common method involves measuring the production of inorganic phosphate (Pi).

Materials:

-

Enzyme: Purified DNA gyrase

-

Substrate: Linear or relaxed circular DNA (to stimulate ATPase activity)

-

ATP: Adenosine triphosphate

-

Reaction Buffer: Similar to the supercoiling assay buffer but may be optimized for ATPase activity.

-

Phosphate Detection Reagent: e.g., Malachite green-based reagent.

-

This compound: Stock solution.

Procedure:

-

Reaction Setup: In a microplate format, combine the reaction buffer, DNA, and varying concentrations of this compound.

-

Enzyme Addition: Add DNA gyrase to initiate the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction and add the phosphate detection reagent.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green). The amount of Pi produced is proportional to the ATPase activity. A decrease in absorbance with increasing this compound concentration indicates inhibition.

Off-Target Effects and Resistance

While highly specific for bacterial DNA gyrase, this compound has been shown to have some off-target effects. Notably, it can weakly inhibit the C-terminus of the eukaryotic Hsp90 protein at high micromolar concentrations.[1] More recently, it has been discovered that this compound can also bind to and activate the ATPase that powers lipopolysaccharide (LPS) transport in Gram-negative bacteria.[13][14][15] This interaction occurs at a site distinct from the ATP-binding pocket.[13][14][15]

Resistance to this compound can arise from mutations in the gyrB gene, leading to amino acid substitutions in the GyrB subunit that reduce the binding affinity of the drug.[16]

Conclusion

This compound serves as a classic example of a natural product antibiotic with a well-defined and potent mechanism of action. Its competitive inhibition of the DNA gyrase ATPase activity in the GyrB subunit remains a compelling target for the development of new antibacterial agents. A thorough understanding of its interaction with DNA gyrase, supported by quantitative data and robust experimental assays, is crucial for researchers and drug development professionals seeking to leverage this mechanism in the ongoing battle against bacterial infections.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. vumicro.com [vumicro.com]

- 3. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 4. This compound and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] this compound and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase. | Semantic Scholar [semanticscholar.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Energy coupling in DNA gyrase and the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The antibiotic this compound binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 14. osti.gov [osti.gov]

- 15. The Antibiotic this compound Binds and Activates the ATPase That Powers Lipopolysaccharide Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

The Discovery and Early History of Novobiocin: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and foundational scientific investigations of the aminocoumarin antibiotic, novobiocin. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the initial isolation of this compound from Streptomyces niveus, its structural elucidation, and its primary mechanism of action as a potent inhibitor of bacterial DNA gyrase. This guide collates quantitative data on its antibacterial spectrum, outlines the experimental protocols of the era for its production and characterization, and provides visual representations of its mechanism of action and the historical workflow of its discovery.

Discovery and Initial Isolation

This compound, an antibiotic belonging to the aminocoumarin class, was first reported in the mid-1950s.[1] It was independently discovered by researchers at Upjohn, who initially named it streptonivicin, and at Merck and Pfizer.[2] The producing organism was identified as the actinomycete Streptomyces niveus, a soil-dwelling bacterium.[1][2][3] S. niveus is also recognized as a heterotypic synonym for Streptomyces spheroides.[1]

The discovery of this compound was a product of the "golden age" of antibiotic discovery, a period characterized by systematic screening of soil microorganisms for antibacterial compounds. This era, spanning from the 1940s to the 1960s, yielded a majority of the antibiotic classes still in use today.

Chemical Structure and Elucidation

This compound is a complex molecule comprising three main structural components: a 3-amino-4,7-dihydroxycoumarin ring (ring B), a 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid moiety (ring A) linked to the coumarin via an amide bond, and the sugar L-noviose (ring C) attached through a glycosidic bond.[1]

The elucidation of this intricate structure in the 1950s was a significant achievement, relying on a combination of classical chemical and early instrumental techniques. These methods included:

-

Chemical Degradation: Controlled hydrolysis of the this compound molecule to break it down into its constituent parts (the coumarin, benzoic acid derivative, and sugar) for individual analysis.

-

Spectroscopic Analysis:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the chromophoric coumarin ring system.

-

Infrared (IR) Spectroscopy: Employed to identify functional groups such as hydroxyls, carbonyls, and amides.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): While in their nascent stages during the initial discovery, later studies extensively used these techniques to confirm the structure and stereochemistry of this compound and its degradation products.[4][5]

Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its antibacterial effect by targeting and inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription.[1] Specifically, this compound acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1] This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA unwinding. The disruption of this fundamental process ultimately leads to the cessation of DNA replication and bacterial cell death.

The following diagram illustrates the inhibitory effect of this compound on the DNA gyrase supercoiling cycle.

Quantitative Data: Antibacterial Spectrum

This compound exhibits potent activity primarily against Gram-positive bacteria, with limited efficacy against most Gram-negative organisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial species, compiled from early studies.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | NCTC 6571 | 0.0625 |

| Staphylococcus aureus (MRSA) | (Multiple) | 0.25 (MIC90) |

| Escherichia coli | (Multiple) | >128 |

| Streptococcus pyogenes | (Not Specified) | 0.1 - 1.0 |

| Enterococcus faecalis | (Not Specified) | 1.0 - 10.0 |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

The following sections detail the methodologies employed in the mid-20th century for the production, purification, and characterization of this compound.

Fermentation of Streptomyces niveus

The production of this compound was achieved through submerged aerobic fermentation of Streptomyces niveus.

1. Inoculum Preparation:

-

A pure culture of S. niveus is grown on a suitable agar slant.

-

A loopful of the culture is transferred to a flask containing a vegetative medium.

-

The flask is incubated on a rotary shaker to promote mycelial growth.

2. Fermentation Medium:

-

A typical production medium consists of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, corn steep liquor), and essential minerals.

3. Fermentation Conditions:

-

The production fermenter, containing the sterilized medium, is inoculated with the vegetative culture.

-

The fermentation is carried out at a controlled temperature (typically 25-30°C) with constant aeration and agitation for several days.

-

The pH of the medium is monitored and adjusted as necessary.

4. Monitoring Production:

-

The concentration of this compound in the fermentation broth is periodically measured using bioassays or spectrophotometric methods.

Extraction and Purification of this compound

The following workflow outlines the general procedure for extracting and purifying this compound from the fermentation broth.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound was quantified by determining its MIC against various bacterial strains using broth or agar dilution methods.[6][7][8][9]

Broth Dilution Method:

-

Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in test tubes.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., McFarland 0.5 standard).

-

Inoculation: Each tube containing the antibiotic dilution is inoculated with a standardized volume of the bacterial suspension. A positive control tube (no antibiotic) and a negative control tube (no bacteria) are also included.

-

Incubation: The tubes are incubated at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Clinical Use and Decline

This compound was initially used clinically for the treatment of infections caused by Gram-positive bacteria, particularly Staphylococcus aureus.[1] However, its use was associated with a number of adverse effects, including hypersensitivity reactions, gastrointestinal disturbances, and hematological disorders. The emergence of less toxic and more effective antibiotics, coupled with concerns about its side-effect profile, led to a decline in its clinical use. The oral form of this compound was eventually withdrawn from the market due to a lack of efficacy.[1]

Conclusion

The discovery of this compound represents a significant chapter in the history of antibiotics. Its unique chemical structure and its specific mechanism of action as a DNA gyrase inhibitor have made it a valuable tool for research in bacterial physiology and drug development. While its clinical utility has diminished, the study of this compound continues to provide important insights into antibiotic design and the mechanisms of bacterial resistance. This technical guide has provided a comprehensive overview of the foundational science behind this important antibiotic, from its discovery in the golden age of antibiotic research to its detailed characterization and mechanism of action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. RePub, Erasmus University Repository: this compound [repub.eur.nl]

- 3. This compound | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. rapidmicrobiology.com [rapidmicrobiology.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. litfl.com [litfl.com]

- 9. integra-biosciences.com [integra-biosciences.com]

The Architecture of Novobiocin Production in Streptomyces niveus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novobiocin, a potent aminocoumarin antibiotic, has long been a subject of scientific interest due to its unique structure and mechanism of action targeting DNA gyrase. This technical guide provides an in-depth exploration of the producing organism, Streptomyces niveus, delving into the genetic and biochemical intricacies of this compound biosynthesis. It offers a comprehensive overview of the biosynthetic gene cluster, the enzymatic pathway, fermentation parameters, and detailed protocols for the cultivation, genetic manipulation, and quantification of this important secondary metabolite. This document is intended to serve as a core resource for researchers and professionals involved in natural product discovery, antibiotic development, and microbial engineering.

Introduction

Streptomyces niveus, a Gram-positive, filamentous bacterium isolated from soil, is the primary producer of the antibiotic this compound.[1] The this compound molecule is a complex natural product composed of three distinct moieties: a 3-dimethylallyl-4-hydroxybenzoyl (ring A), a coumarin-3-amino-4,7-dihydroxy-8-methyl (ring B), and a 3-O-carbamoyl-L-noviose (ring C). Understanding the biosynthesis of this intricate molecule is crucial for endeavors in strain improvement, yield optimization, and the generation of novel analogues through biosynthetic engineering. This guide synthesizes the current knowledge on S. niveus and its production of this compound, providing both foundational information and practical methodologies.

This compound Biosynthesis

The biosynthesis of this compound is a multi-step process orchestrated by a dedicated gene cluster. The pathway involves the synthesis of the three core structural components from primary metabolic precursors, followed by their assembly and subsequent modifications.

Precursors of this compound

The three rings of this compound are derived from distinct metabolic pathways:

-

Ring A (3-dimethylallyl-4-hydroxybenzoic acid): Originates from the shikimate pathway, with tyrosine serving as a key precursor.[2] The dimethylallyl moiety is derived from the non-mevalonate pathway.[2]

-

Ring B (Coumarin): Also derived from tyrosine.[2]

-

Ring C (L-noviose): Synthesized from glucose-1-phosphate.

The this compound Biosynthetic Gene Cluster (BGC)

The this compound biosynthetic gene cluster in Streptomyces niveus (and the closely related S. spheroides) has been identified and sequenced, revealing a collection of genes responsible for the synthesis, regulation, and resistance of the antibiotic.[2] The functions of several key genes have been elucidated through genetic and biochemical studies.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Putative Function | Reference |

| novH | Non-ribosomal peptide synthetase (NRPS) adenylation domain, likely involved in the activation of tyrosine. | [2] |

| novI | Cytochrome P450 monooxygenase, involved in the β-hydroxylation of the tyrosyl-S-NovH intermediate. | [1] |

| novL | Novobiocic acid synthetase, catalyzes the amide bond formation between Ring A and Ring B. | [3] |

| novM | Noviosyl transferase, attaches the noviose sugar (Ring C) to novobiocic acid. | [1] |

| novN | O-carbamoyltransferase, responsible for the carbamoylation of the noviose sugar. | [1] |

| novP | O-methyltransferase, involved in the methylation of the noviose sugar. | [1] |

| novQ | Prenyltransferase, catalyzes the addition of the dimethylallyl group to 4-hydroxybenzoate. | [4] |

| novT | dTDP-glucose 4,6-dehydratase, involved in the biosynthesis of the deoxy-sugar moiety. | [2] |

| novU | Putative C-methyltransferase. | [2] |

| novE | Putative regulatory gene. | [4] |

| novG | Positive regulatory gene, belonging to the StrR family of transcriptional activators. | [4] |

| gyrB^r | This compound-resistant DNA gyrase B subunit, confers resistance to the producing organism. | [2] |

Enzymatic Pathway of this compound Biosynthesis

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps.

Caption: Proposed biosynthetic pathway of this compound in S. niveus.

Fermentation and Production

The production of this compound by S. niveus is influenced by various nutritional and environmental factors. Optimization of these parameters is critical for enhancing antibiotic yield.

Culture Media

Streptomyces niveus can be cultivated on both complex and chemically defined media. A commonly cited chemically defined medium (CDM) is detailed below.

Table 2: Composition of Chemically Defined Medium (CDM) for this compound Production

| Component | Concentration (g/L) |

| Glucose | 30.0 |

| Sodium Citrate | 6.0 |

| L-Proline | 6.0 |

| K₂HPO₄ | 2.0 |

| (NH₄)₂SO₄ | 1.5 |

| NaCl | 5.0 |

| MgSO₄·7H₂O | 1.0 |

| CaCl₂ | 0.4 |

| FeSO₄·7H₂O | 0.2 |

| ZnSO₄·7H₂O | 0.1 |

| pH | 7.2 |

Note: Glucose is typically sterilized separately and added aseptically before inoculation.

Influence of Media Components on this compound Production

Quantitative studies on the optimization of media components are crucial for maximizing this compound titers. While comprehensive data is dispersed across literature, some key observations have been made:

-

Carbon Sources: S. niveus exhibits diauxic growth in media containing both Krebs cycle acids and glucose, preferentially utilizing the organic acids first.[5]

-

Nitrogen Sources: The type and concentration of the nitrogen source significantly impact this compound production. High concentrations of ammonium sulfate can interfere with glucose and proline utilization, thereby reducing antibiotic yield.[6]

Table 3: Qualitative Effects of Nutrient Omission on Growth and this compound Production in CDM

| Omitted Component | Effect on Growth | Effect on this compound Production | Reference |

| Citrate | Greatly reduced | Greatly reduced | [6] |

| (NH₄)₂SO₄ | Greatly reduced | Greatly reduced | [6] |

| L-Proline | Greatly reduced | Greatly reduced | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of S. niveus and this compound production.

Cultivation of Streptomyces niveus

Objective: To cultivate S. niveus for this compound production.

Materials:

-

Streptomyces niveus strain

-

Spore stock or mycelial culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., CDM, see Table 2)

-

Baffled flasks

-

Shaking incubator

Protocol:

-

Inoculum Preparation: Inoculate 50 mL of seed medium in a 250 mL baffled flask with a loopful of S. niveus spores or a small piece of mycelial mat.

-

Incubate at 28°C with vigorous shaking (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.

-

Production Culture: Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.

-

Incubate at 28°C with vigorous shaking for 5-7 days.

-

Monitor growth (e.g., by measuring dry cell weight) and this compound production at regular intervals.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Methanol

-

Rotary evaporator

-

HPLC system with a UV detector and a C18 column

Protocol:

Extraction:

-

Harvest the fermentation broth by centrifugation to remove the mycelia.

-

Acidify the supernatant to pH 2.0 with HCl.[2]

-

Extract the acidified supernatant twice with an equal volume of ethyl acetate.[2]

-

Pool the organic phases and wash twice with distilled water.[2]

-

Dry the ethyl acetate extract over anhydrous Na₂SO₄.[2]

-

Evaporate the solvent to dryness using a rotary evaporator.

-

Dissolve the residue in a known volume of methanol for analysis.[2]

Quantification by HPLC:

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used. A linear gradient from 60% to 100% methanol can be effective.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 305 nm.[2]

-

Injection Volume: 20 µL.

-

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in methanol.

-

Inject the standards and the extracted sample into the HPLC system.

-

Construct a standard curve by plotting the peak area against the concentration of the this compound standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Genetic Manipulation of Streptomyces niveus

Objective: To perform gene knockout or overexpression in S. niveus.

Note: Genetic manipulation of Streptomyces can be challenging. The following is a general workflow; specific conditions may need optimization for S. niveus.

References

- 1. BGC0000834 [mibig.secondarymetabolites.org]

- 2. Identification of the this compound Biosynthetic Gene Cluster of Streptomyces spheroides NCIB 11891 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BGC0000834 [mibig.secondarymetabolites.org]

- 5. Biosynthesis of this compound by Streptomyces niveus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

The Novobiocin Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novobiocin is an aminocoumarin antibiotic produced by Streptomyces spheroides and Streptomyces niveus. It functions by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. The unique tripartite structure of this compound, consisting of a prenylated 4-hydroxybenzoic acid moiety (Ring A), a 3-amino-4,7-dihydroxycoumarin (Ring B), and a noviose sugar (Ring C), has made its biosynthesis a subject of significant interest for antibiotic development and combinatorial biosynthesis. This guide provides an in-depth technical overview of the this compound biosynthesis pathway, including the genetic and enzymatic components, quantitative data, and detailed experimental protocols.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Streptomyces spheroides NCIB 11891. This cluster spans approximately 25.6 kb and contains 23 putative open reading frames (ORFs), with at least 11 genes directly implicated in the biosynthesis of the antibiotic.[1] The cluster also includes a resistance gene, gyrBr, which encodes a this compound-resistant DNA gyrase B subunit, protecting the producing organism.[1]

Table 1: Genes and Proposed Functions in the this compound Biosynthetic Gene Cluster

| Gene | Proposed Function | Moiety |

| novF | Prephenate decarboxylase | Ring A |

| novQ | Dimethylallyl diphosphate:4-hydroxyphenylpyruvate dimethylallyl transferase (Prenyltransferase) | Ring A |

| novH | Peptide synthetase (Tyrosyl-S-PCP formation) | Ring B |

| novI | Cytochrome P450 monooxygenase (β-hydroxylation) | Ring B |

| novJ | Benzylic oxygenase subunit | Ring B |

| novK | Benzylic oxygenase subunit | Ring B |

| novL | Novobiocic acid synthetase (Amide ligase) | A + B |

| novO | C-methyltransferase | Ring B |

| novV | Glucose-1-phosphate dTDP-transferase | Ring C |

| novT | dTDP-glucose 4,6-dehydratase | Ring C |

| novW | dTDP-4-keto-6-deoxyglucose 3,5-epimerase | Ring C |

| novU | C-methyltransferase | Ring C |

| novS | dTDP-ketoreductase | Ring C |

| novM | Noviosyltransferase (Glycosyltransferase) | B + C |

| novP | O-methyltransferase | Ring C |

| novN | Carbamoyltransferase | Ring C |

| novE | Putative regulatory protein | - |

| novG | Pathway-specific positive regulator | - |

| gyrBr | This compound resistance gene (DNA gyrase B subunit) | - |

The Biosynthetic Pathway

The biosynthesis of this compound is a convergent process where the three distinct moieties are synthesized separately and then assembled.

Biosynthesis of Ring A (3-dimethylallyl-4-hydroxybenzoic acid)

The formation of Ring A begins with prephenate, an intermediate of the shikimic acid pathway.

-

Decarboxylation: The enzyme NovF, a prephenate decarboxylase, catalyzes the conversion of prephenate to 4-hydroxyphenylpyruvate (4-HPP).[2]

-

Prenylation: NovQ, a prenyltransferase, attaches a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to 4-HPP, forming 3-dimethylallyl-4-hydroxyphenylpyruvate.[2][3]

-

Side-chain Cleavage: The propanoid side chain of the prenylated 4-HPP is then cleaved to yield the final 3-dimethylallyl-4-hydroxybenzoic acid (Ring A). The exact enzymatic machinery for this step is not fully elucidated.

Biosynthesis of Ring B (3-amino-4,7-dihydroxycoumarin)

Ring B is derived from the amino acid L-tyrosine through a series of modifications on a peptide carrier protein (PCP).

-

Activation and Thioesterification: L-tyrosine is activated as an adenylate and then thioesterified to the peptidyl carrier protein (PCP) domain of the peptide synthetase NovH.[2]

-

β-Hydroxylation: The cytochrome P450 enzyme NovI hydroxylates the β-position of the tethered tyrosine.[2]

-

Oxidation: The β-hydroxyl group is oxidized to a ketone by the heterodimeric benzylic oxygenase NovJ/NovK.[2]

-

Hydroxylation and Lactonization: A subsequent hydroxylation of the aromatic ring, followed by spontaneous lactonization, leads to the formation of the coumarin ring structure and release from NovH.

Biosynthesis of Ring C (L-noviose)

The deoxy sugar L-noviose is synthesized from glucose-1-phosphate.

-

Activation: Glucose-1-phosphate is converted to TDP-glucose by the glucose-1-phosphate dTDP-transferase NovV.[2]

-

Dehydration: NovT, a dTDP-glucose 4,6-dehydratase, converts TDP-glucose to TDP-4-keto-6-deoxy-glucose.[2]

-

Epimerization: NovW, a dTDP-4-keto-6-deoxyglucose 3,5-epimerase, catalyzes the epimerization at the C3 and C5 positions.[2]

-

Methylation: The C-methyltransferase NovU adds a methyl group at the C5 position.[2]

-

Reduction: Finally, the dTDP-ketoreductase NovS reduces the keto group at C4 to produce TDP-L-noviose.[2]

Assembly and Final Tailoring Steps

The three moieties are assembled and further modified to yield the final this compound product.

-

Amide Bond Formation: NovL, an ATP-dependent novobiocic acid synthetase, catalyzes the formation of an amide bond between the carboxyl group of Ring A and the amino group of Ring B to form novobiocic acid.[2]

-

C-Methylation of Ring B: The C-methyltransferase NovO methylates the C8 position of the coumarin ring of novobiocic acid.[4]

-

Glycosylation: NovM, a noviosyltransferase, attaches TDP-L-noviose (Ring C) to the hydroxyl group of the methylated novobiocic acid, forming desmethyl-descarbamoyl-novobiocin.[2][5]

-

O-Methylation of Ring C: The O-methyltransferase NovP methylates the 4'-hydroxyl group of the noviose moiety.[2][6]

-

Carbamoylation: In the final step, the carbamoyltransferase NovN transfers a carbamoyl group to the 3'-hydroxyl group of the noviose sugar, completing the synthesis of this compound.[2][7]

Quantitative Data

Quantitative analysis of the this compound biosynthetic enzymes is crucial for understanding the pathway flux and for engineering improved production strains. The following tables summarize the available kinetic data for some of the key enzymes.

Table 2: Kinetic Parameters of NovQ (Prenyltransferase) [3]

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| 4-Hydroxyphenylpyruvate (4-HPP) | 120 ± 10 | 0.25 ± 0.01 | 2.1 x 103 |

| Dimethylallyl diphosphate (DMAPP) | 80 ± 5 | 0.24 ± 0.01 | 3.0 x 103 |

Table 3: Catalytic Efficiency of NovM (Noviosyltransferase) [5]

| Substrate | kcat (min-1) |

| Novobiocic acid & TDP-L-noviose | >300 |

Note: Detailed kinetic parameters (Km) for NovM were not provided in the cited literature.

Table 4: Production Titers of this compound in Heterologous Hosts

| Host Strain | Production Medium | This compound Titer (mg L-1) | Reference |

| S. coelicolor M512 | GYM | ~24 | [8] |

| S. coelicolor M512 (deepwell) | GYM + copolymer | 54 | [8] |

| S. coelicolor M512 (deepwell, novG overexpression) | GYM + copolymer | 163 | [8] |

Experimental Protocols

Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor

This protocol describes the transfer of the this compound biosynthetic gene cluster from a cosmid into S. coelicolor for heterologous production.

Materials:

-

E. coli DH5α containing the this compound gene cluster on a SuperCos1-based cosmid.

-

E. coli ET12567/pUZ8002.

-

Streptomyces coelicolor M1152 (or other suitable host).

-

Antibiotics: apramycin, kanamycin, nalidixic acid.

-

Standard molecular biology reagents and equipment.

Procedure:

-

Isolate the cosmid DNA containing the this compound gene cluster from an overnight culture of E. coli DH5α using a standard plasmid isolation kit.

-

Transform the methylation-deficient E. coli strain ET12567/pUZ8002 with the isolated cosmid DNA by electroporation. Select for transformants on LB agar containing the appropriate antibiotics (e.g., apramycin or kanamycin for the cosmid and chloramphenicol for pUZ8002).

-

Prepare spores of S. coelicolor M1152 grown on SFM agar.

-

Perform intergeneric conjugation between the E. coli donor strain and S. coelicolor recipient spores on SFM agar.

-

After incubation, overlay the plates with nalidixic acid to select against the E. coli donor and the appropriate antibiotic (apramycin or kanamycin) to select for S. coelicolor exconjugants that have integrated the cosmid.

-

Isolate single exconjugant colonies and prepare spore stocks.

-

For production, inoculate 108 spores into 10 ml of 2xYT medium and germinate for 7 hours at 30°C.[9]

-

Harvest the germinated spores by centrifugation, resuspend in GYM medium, and inoculate into 50 ml of GYM medium in a 250 ml flask.[9]

-

Incubate the production culture at 30°C with shaking for 5-7 days.

-

Analyze the culture supernatant for this compound production by HPLC.

Gene Inactivation in Streptomyces spheroides using PCR Targeting

This protocol outlines the general steps for creating a gene deletion mutant in S. spheroides using λ-Red-mediated homologous recombination (PCR targeting).

Materials:

-

Cosmid containing the this compound gene cluster.

-

E. coli BW25113/pIJ790.

-

pIJ773 plasmid (template for apramycin resistance cassette).

-

S. spheroides.

-

Primers with 39-nucleotide homology extensions flanking the target gene.

-

Standard molecular biology reagents and equipment.

Procedure:

-

Design primers for the amplification of the apramycin resistance cassette from pIJ773. The primers should include 39-nucleotide extensions that are homologous to the regions immediately upstream and downstream of the target nov gene.

-

Perform PCR to amplify the resistance cassette.

-

Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the cosmid with the this compound gene cluster.

-

Induce the expression of the λ-Red recombinase system in the E. coli cells.

-

Transform the induced E. coli cells with the purified PCR product (the resistance cassette).

-

Select for transformants where the target nov gene on the cosmid has been replaced by the apramycin resistance cassette.

-

Isolate the mutated cosmid DNA.

-

Introduce the mutated cosmid into S. spheroides via protoplast transformation or conjugation.

-

Select for colonies that have undergone homologous recombination, resulting in the replacement of the chromosomal copy of the nov gene with the resistance cassette. This is typically done by selecting for apramycin resistance and screening for the loss of the cosmid vector marker (e.g., kanamycin resistance).

-

Verify the gene deletion in the mutant strain by PCR analysis and Southern blotting.

Purification of His-tagged Nov Enzymes

This is a general protocol for the purification of N- or C-terminally His-tagged Nov enzymes expressed in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) carrying the expression plasmid for the His-tagged Nov enzyme.

-

LB medium with appropriate antibiotic.

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside).

-

Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Ni-NTA agarose resin.

-

Chromatography column.

Procedure:

-

Inoculate a starter culture of the E. coli expression strain and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow for 4-16 hours at an appropriate temperature (e.g., 18-30°C).

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Equilibrate the Ni-NTA agarose resin in a chromatography column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged Nov enzyme with elution buffer.

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer.

Enzyme Assay Protocols

Detailed protocols for assaying the activity of each Nov enzyme are essential for their characterization. Below are outlines for selected enzyme assays.

NovL (Novobiocic Acid Synthetase) Assay: This assay can be performed using an ESI-MS-based method to monitor the formation of novobiocic acid.[7]

-

Reaction Mixture: Buffer (e.g., 50 mM HEPES, pH 7.5), 10 mM MgCl2, 5 mM ATP, Ring A (3-dimethylallyl-4-hydroxybenzoic acid), Ring B (3-amino-4,7-dihydroxycoumarin), and purified NovL enzyme.

-

Incubation: Incubate at 30°C.

-

Analysis: At various time points, quench the reaction (e.g., with methanol) and analyze the formation of novobiocic acid by ESI-MS.

NovM (Noviosyltransferase) Assay: This assay can also be monitored by ESI-MS for the formation of desmethyl-descarbamoyl-novobiocin.[7]

-

Reaction Mixture: Buffer, methylated novobiocic acid, TDP-L-noviose, and purified NovM enzyme.

-

Incubation: Incubate at 30°C.

-

Analysis: Monitor the formation of the glycosylated product by ESI-MS over time.

NovQ (Prenyltransferase) Assay: This assay measures the transfer of a dimethylallyl group to 4-HPP.

-

Reaction Mixture: Buffer (e.g., 50 mM Tris-HCl, pH 7.5), 10 mM MgCl2, 4-HPP, [14C]-DMAPP, and purified NovQ enzyme.

-

Incubation: Incubate at 37°C.

-

Analysis: Stop the reaction and extract the radioactive product. Quantify the product formation by scintillation counting or HPLC with a radioactivity detector.

Conclusion

The study of the this compound biosynthesis pathway provides a fascinating example of the intricate enzymatic machinery involved in the production of complex natural products. The elucidation of the gene cluster and the characterization of the individual biosynthetic steps have opened up avenues for the engineered production of novel aminocoumarin antibiotics with potentially improved therapeutic properties. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further unravel the intricacies of this compound biosynthesis and to harness its potential for drug discovery and development.

References

- 1. Identification of the this compound Biosynthetic Gene Cluster of Streptomyces spheroides NCIB 11891 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. NovQ is a prenyltransferase capable of catalyzing the addition of a dimethylallyl group to both phenylpropanoids and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CouO and NovO: C-methyltransferases for tailoring the aminocoumarin scaffold in coumermycin and this compound antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Crystal Structure of the this compound Biosynthetic Enzyme NovP: The First Representative Structure for the TylF O-Methyltransferase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectrometric characterization of a three-enzyme tandem reaction for assembly and modification of the this compound skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Streptomyces coelicolor host for the heterologous expression of Type III polyketide synthase genes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of Novobiocin

For Researchers, Scientists, and Drug Development Professionals

Novobiocin, an aminocoumarin antibiotic originally isolated from Streptomyces niveus, has been a subject of scientific interest due to its potent antibacterial activity.[1] This technical guide provides a comprehensive overview of the core structural and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

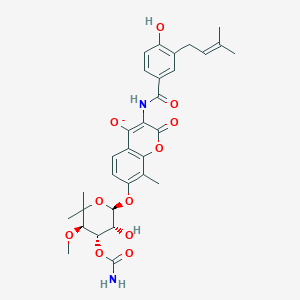

Chemical Structure

This compound is a complex natural product with the IUPAC name 4-Hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)benzamido]-8-methylcoumarin-7-yl 3-O-carbamoyl-5,5-di-C-methyl-α-L-lyxofuranoside.[1] Its molecular formula is C₃₁H₃₆N₂O₁₁[1][2], and it has a molar mass of 612.632 g/mol .[1] The structure is comprised of three distinct moieties: a benzoic acid derivative (ring A), a coumarin residue (ring B), and a sugar derivative, L-noviose (ring C).[1]

Caption: Chemical structure of this compound highlighting its three main components.

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation and delivery. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₆N₂O₁₁ | [1][2] |

| Molar Mass | 612.632 g/mol | [1] |

| Melting Point | 152-156 °C (decomposes) | [1][2] |

| pKa₁ (Coumarin hydroxyl) | 4.3 | [2][3] |

| pKa₂ (Phenolic hydroxyl) | 9.1 | [3] |

| Solubility (Water) | Practically insoluble in acidic solutions; soluble above pH 7.5. The amorphous form is significantly more soluble than the crystalline form. The sodium salt is freely soluble (approx. 100 mg/mL). | [2][3][4][5] |

| Solubility (Organic Solvents) | Soluble in acetone, ethyl acetate, amyl acetate, lower alcohols, and pyridine. Also soluble in ethanol, methanol, DMF, and DMSO. | [2][6] |

| Optical Rotation [α]D²⁴ | -63.0° (c = 1 in ethanol) | [2][3] |

| UV Absorption Maxima (λmax) | 324 nm (in 0.1N methanolic HCl), 307 nm (in 0.1N NaOH), 390 nm (in pH 7 phosphate buffer) | [3] |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and transcription.[7][8] Specifically, this compound targets the GyrB subunit of the enzyme, acting as a competitive inhibitor of the ATPase activity.[1][9] This prevents the enzyme from introducing negative supercoils into the DNA, ultimately leading to a cessation of DNA synthesis and cell death.[7][8] In addition to its antibacterial properties, this compound has also been shown to weakly inhibit the C-terminal domain of the eukaryotic Hsp90 protein.[1]

Caption: Mechanism of action of this compound on bacterial DNA gyrase.

Biosynthesis

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. The three core components of the molecule are synthesized via distinct pathways:

-

Ring A (3-dimethylallyl-4-hydroxybenzoic acid): Derived from prephenate and dimethylallyl pyrophosphate.[1]

-

Ring B (aminocoumarin): Derived from L-tyrosine.[1]

-

Ring C (L-noviose): Derived from glucose-1-phosphate.[1]

The biosynthetic gene cluster for this compound has been identified in Streptomyces spheroides.[1]

Caption: Simplified overview of the this compound biosynthetic pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of this compound. Below are outlines for key analytical methods.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific bacterial strain can be determined using the broth microdilution method.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

High-Performance Liquid Chromatography (HPLC) for Quantification

A reverse-phase HPLC method can be employed for the quantification of this compound.

Methodology:

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: A C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.005 M 1-heptanesulfonate, sodium salt) and an organic solvent (e.g., methanol) in a suitable ratio (e.g., 20:80).[10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength of 254 nm.[10]

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent and filter through a 0.45 µm filter before injection.

-

Quantification: Create a standard curve using known concentrations of a this compound reference standard to quantify the amount in the sample.

This technical guide provides a foundational understanding of the structure and chemical properties of this compound. For further in-depth analysis and specific applications, consulting the primary literature is recommended.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. usbio.net [usbio.net]

- 7. vumicro.com [vumicro.com]

- 8. Mode of Action of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

The Molecular Targets of Novobiocin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novobiocin, an aminocoumarin antibiotic produced by Streptomyces niveus, has long been recognized for its potent antibacterial activity. Its clinical use, however, has been hampered by issues of toxicity and the development of resistance. Despite its limited therapeutic application, this compound remains a valuable tool for researchers due to its well-defined mechanism of action and its interaction with multiple, evolutionarily conserved targets. This technical guide provides an in-depth exploration of the molecular targets of this compound, with a focus on its primary bacterial target, DNA gyrase, and its significant eukaryotic target, the 90-kDa heat shock protein (Hsp90). Furthermore, this guide delves into other identified targets, including topoisomerase IV, polymerase theta, and the lipopolysaccharide transporter complex, presenting quantitative data, detailed experimental methodologies, and pathway visualizations to offer a comprehensive resource for researchers in drug discovery and molecular biology.

Primary Molecular Target: Bacterial DNA Gyrase

The principal mechanism of this compound's antibacterial effect is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1] DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA unwinding.

Mechanism of Action

This compound acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1] By binding to the ATP-binding site on GyrB, this compound prevents the hydrolysis of ATP, which is necessary to energize the strand-passage reaction of the enzyme. This inhibition blocks the supercoiling function of gyrase, leading to the cessation of DNA replication and ultimately, bacterial cell death. X-ray crystallography studies have confirmed that this compound and ATP have overlapping binding sites on the GyrB subunit.

Quantitative Inhibition Data

The inhibitory potency of this compound against DNA gyrase has been quantified in various studies.

| Target Enzyme | Assay Type | Parameter | Value | Reference |

| E. coli DNA Gyrase | Supercoiling Assay | IC50 | 0.48 ± 0.14 µM | [2] |

| E. coli DNA Gyrase | ATPase Assay | Ki | ~10 nM | [3] |

| S. aureus DNA Gyrase | Supercoiling Assay | IC50 | <0.004 - 0.19 µM | [4] |

| M. tuberculosis DNA Gyrase | Supercoiling Assay | IC50 | Not explicitly stated, but potent inhibition shown | [5] |

| E. coli DNA Gyrase (R136H mutant) | Isothermal Titration Calorimetry | Kd | 1200 nM (wild-type Kd = 32 nM) | [6] |

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence and absence of an inhibitor.

Materials:

-

Purified DNA gyrase (e.g., from E. coli or M. tuberculosis)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Gyrase Assay Buffer (5X): 250 mM HEPES-KOH (pH 7.9), 30 mM Magnesium Acetate, 20 mM DTT, 5 mM ATP, 500 mM Potassium Glutamate, 10 mM Spermidine, 0.25 mg/mL Albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% Glycerol.

-

This compound stock solution (in DMSO)

-

Quench Buffer: 250 mM EDTA, 50% Glycerol, 0.025% Bromophenol Blue.

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: On ice, prepare a reaction mix containing Assay Buffer (1X final concentration), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and sterile water to the desired volume.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a control) to the reaction tubes.

-

Enzyme Addition: Add a pre-determined amount of DNA gyrase to each reaction tube to initiate the reaction. The amount of enzyme should be sufficient to fully supercoil the plasmid in the control reaction.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Quenching: Stop the reactions by adding Quench Buffer.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage until the supercoiled and relaxed forms of the plasmid are well-separated.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The degree of supercoiling is determined by the migration of the plasmid DNA; supercoiled DNA migrates faster than relaxed DNA.

-

Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.

Workflow for DNA Gyrase Supercoiling Assay:

Eukaryotic Target: Heat Shock Protein 90 (Hsp90)

This compound also interacts with the eukaryotic molecular chaperone Hsp90, albeit with lower affinity than for its primary bacterial target.[7][8] Hsp90 is crucial for the stability and function of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation, making it an attractive target for cancer therapy.

Mechanism of Action

Unlike many Hsp90 inhibitors that target the N-terminal ATP-binding site, this compound binds to a distinct, second ATP-binding site located in the C-terminus of the chaperone.[9] This interaction disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. The binding of this compound to the C-terminal domain induces a conformational change in Hsp90, which is thought to represent the "client-release" state of the chaperone.[10] This leads to the dissociation of client proteins and co-chaperones like Cdc37.[10]

Quantitative Inhibition Data

This compound itself is a weak inhibitor of Hsp90 function. However, its scaffold has served as a template for the development of more potent C-terminal Hsp90 inhibitors.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | SKBr3 (breast cancer) | Client Protein Degradation | IC50 | ~700 µM | [7][11][12] |

| This compound | Prostate Cancer Cells | Client Protein Degradation | IC50 | ~400 µM | [13] |

| F-4 (this compound Analog) | Prostate Cancer Cells | Surface Plasmon Resonance | Kd | 100 µM | [13] |

| A4 (this compound Analog) | Breast and Prostate Cancer Cells | Client Protein Degradation | Effective Concentration | 1 µM | [14] |

Signaling Pathways Affected by Hsp90 Inhibition

Inhibition of Hsp90 by this compound and its analogs leads to the degradation of numerous client proteins, thereby disrupting multiple signaling pathways critical for cancer cell proliferation and survival.

Experimental Protocol: Hsp90 Client Protein Degradation Assay (Western Blot)

This method assesses the ability of an Hsp90 inhibitor to induce the degradation of its client proteins in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., PC-3, LNCaP, SKBr3)

-

Cell culture medium and supplements

-

This compound or analog stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, HIF-1α, AR) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the Hsp90 inhibitor or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane, add ECL substrate, and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of the client proteins in treated versus untreated cells.

Other Molecular Targets of this compound

Beyond DNA gyrase and Hsp90, this compound has been shown to interact with several other proteins, expanding its potential pharmacological profile.

DNA Topoisomerase IV

In some bacteria, particularly Gram-positives, DNA topoisomerase IV is a secondary target of this compound.[15] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes after replication. Similar to its action on DNA gyrase, this compound inhibits the ATPase activity of the ParE subunit of topoisomerase IV.[16] However, the inhibition of topoisomerase IV by this compound is generally less potent than its inhibition of DNA gyrase.[15] In E. coli, a mutation in the ParE subunit can confer approximately 40-fold resistance to this compound in vitro.[16][17]

| Target Enzyme | Assay Type | Parameter | Value | Reference |

| E. coli Topoisomerase IV | Relaxation Assay | IC50 | ~8 µM | [3] |

| E. coli Topoisomerase IV | Decatenation Assay | IC50 | ~4 µM | [3] |

| S. pneumoniae Topoisomerase IV | Decatenation Assay | Inhibitory Concentration | 8-40 µg/ml | [18] |

Polymerase Theta (Polθ)

Recent studies have identified this compound as a first-in-class inhibitor of the ATPase activity of polymerase theta (Polθ), a key enzyme in microhomology-mediated end joining (MMEJ), an alternative DNA double-strand break repair pathway.[19][20][21][22] this compound acts as a non-competitive inhibitor of ATP hydrolysis by binding to an allosteric site, which in turn blocks the binding of single-stranded DNA (ssDNA) and inhibits the stimulation of Polθ's ATPase activity.[19][23][24][25] This makes Polθ an attractive target in cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.

| Target Enzyme | Assay Type | Parameter | Value | Reference |

| Human Polymerase Theta | ADP-Glo Assay | IC50 | 24 µM | [26] |

Lipopolysaccharide (LPS) Transporter ATPase (LptB)

Interestingly, in Gram-negative bacteria, this compound has been found to bind to and activate the ATPase activity of LptB, a component of the LptBFGC complex responsible for transporting lipopolysaccharide to the outer membrane.[27][28] this compound does not bind to the ATP-binding site but rather to an interface between the ATPase and transmembrane subunits.[27][29] This stimulation of LPS transport can paradoxically increase the resistance of some bacterial strains to this compound by restoring outer membrane integrity.[27] The binding affinity of a fluorinated this compound analog to LptB was determined to be in the low micromolar range.[27]

| Target | Method | Parameter | Value | Reference |

| E. coli LptB | Solution NMR with fluorinated analog | Kd | Low micromolar | [27] |

| A. baumannii LptB2FGC | In vitro photocrosslinking | - | Stimulation of LPS transport | [30] |

Conclusion